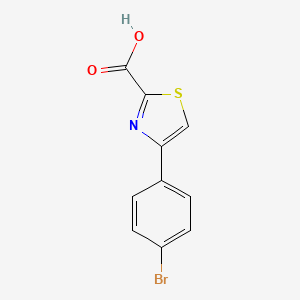

4-(4-Bromophenyl)thiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGOVEPJNODGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653783 | |

| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-94-5 | |

| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)thiazole-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS No. 886366-94-5), a pivotal heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust two-step synthetic pathway from commercially available precursors, and describes the standard analytical techniques for its characterization. Furthermore, this guide explores its significant role as a key intermediate in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the thiazole nucleus is of particular importance due to its wide spectrum of biological activities. This compound is a strategically functionalized derivative that has garnered significant attention as a key intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a reactive carboxylic acid handle and a bromine atom suitable for further cross-coupling reactions, makes it an exceptionally versatile scaffold for library synthesis and structure-activity relationship (SAR) studies. This guide aims to serve as a detailed resource for scientists leveraging this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 886366-94-5 | |

| Molecular Formula | C₁₀H₆BrNO₂S | |

| Molecular Weight | 284.13 g/mol | |

| Appearance | Solid | |

| InChI Key | JZGOVEPJNODGBT-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1 |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by the conversion of the resulting 2-amino group to a carboxylic acid functionality.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

The initial step involves the reaction of a phenacyl bromide (in this case, p-bromoacetophenone) with thiourea, a classic Hantzsch synthesis to form the 2-aminothiazole ring.[2][3][4]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-bromoacetophenone (1 equivalent), thiourea (2 equivalents), and a catalytic amount of iodine (0.1 equivalents).

-

Solvent Addition: Add absolute ethanol as the solvent.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water and basify with an ammonium hydroxide solution.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether to remove any unreacted starting material.

-

Purification: The crude product can be recrystallized from ethanol to yield pure 2-Amino-4-(4-bromophenyl)thiazole.

Causality: The iodine acts as a catalyst to facilitate the condensation reaction. The basic work-up is necessary to neutralize the hydroiodide salt of the aminothiazole, leading to the precipitation of the free base.

Step 2: Synthesis of this compound

The conversion of the 2-amino group to a carboxylic acid can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amine, followed by cyanation and subsequent hydrolysis of the nitrile.

Protocol:

-

Diazotization: Dissolve 2-Amino-4-(4-bromophenyl)thiazole (1 equivalent) in a mixture of dilute sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of potassium cyanide (1.5 equivalents) and copper(I) sulfate (catalytic amount) in water. Add the cold diazonium salt solution to this cyanide solution slowly, with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolysis: The resulting nitrile intermediate is then subjected to acidic hydrolysis. Add concentrated hydrochloric acid or sulfuric acid to the reaction mixture and reflux until TLC or HPLC analysis indicates the complete conversion of the nitrile to the carboxylic acid.

-

Isolation and Purification: Cool the reaction mixture, and the precipitated this compound can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality: The diazotization step is critical and must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt. The copper catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile. The final hydrolysis step is a standard and robust method for converting nitriles to carboxylic acids.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard analytical workflow for compound characterization.

Expected Analytical Data:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring, likely as two doublets in the range of δ 7.6-8.0 ppm. A singlet for the C5-H of the thiazole ring would be expected around δ 7.5-8.0 ppm.[2] A broad singlet for the carboxylic acid proton will be observed at a downfield chemical shift (>12 ppm).

-

¹³C NMR (DMSO-d₆): Characteristic signals for the quaternary carbons of the thiazole ring are expected around δ 150-175 ppm, with the carboxylic acid carbonyl appearing at the lower end of this range. Signals for the bromophenyl ring carbons would also be present.[2]

-

FTIR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and characteristic C=C and C=N stretching frequencies for the aromatic and thiazole rings. A C-Br stretching band would be observed in the fingerprint region.[4]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (284.13 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active compounds.

-

Antimicrobial and Anticancer Agents: The thiazole scaffold is a common feature in many antimicrobial and anticancer drugs.[2][5] This carboxylic acid derivative serves as a starting point for the synthesis of more complex molecules through amide bond formation or other modifications of the carboxylic acid group. The bromophenyl moiety allows for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a wide chemical space in SAR studies.

-

Enzyme Inhibitors: Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, related thiazole-based compounds have shown inhibitory activity against InhA, an essential enzyme in Mycobacterium tuberculosis, making this scaffold promising for the development of new anti-tuberculosis drugs.[6] Additionally, sulfonamide derivatives synthesized from related aminothiazoles have been explored as inhibitors of human carbonic anhydrase isoforms, which are targets for anticancer and antiglaucoma therapies.[7]

-

Scaffold for Library Synthesis: Due to its two distinct points of functionalization (the carboxylic acid and the bromine atom), this molecule is an ideal starting material for the creation of compound libraries for high-throughput screening. This allows for the rapid generation of a diverse set of molecules to test against various biological targets.

Conclusion

This compound, with its well-defined synthesis and versatile chemical handles, represents a cornerstone intermediate for medicinal chemists. Its strategic importance is underscored by the prevalence of the thiazole motif in numerous clinically relevant molecules. This guide provides the essential technical information for its synthesis, characterization, and application, empowering researchers to effectively utilize this compound in the quest for novel therapeutics. The logical and robust synthetic protocols, coupled with a clear understanding of its properties and potential, solidify its place as a high-value scaffold in the drug discovery pipeline.

References

-

Magesh, C. J., Venkatapathy, K., Lavanya, G., Perumal, P. T., & Sathishkumar, R. (n.d.). Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. Retrieved from [Link]

-

Hernández-Vázquez, E., et al. (2012). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Molecules, 17(1), 1128-1144. [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6598. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. Retrieved from [Link]

-

Zidar, N., et al. (2016). New direct inhibitors of InhA with antimycobacterial activity based on a tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 116, 112-123. [Link]

-

Mahmood, A. A. R., & Kubba, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(1), 1-6. [Link]

-

Jones, C. P., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12157-12170. [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

Monti, S. M., et al. (2017). Exploring new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for the inhibition of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1166-1172. [Link]

-

El-Naggar, M., et al. (2022). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 12(45), 29199-29215. [Link]469/)

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New direct inhibitors of InhA with antimycobacterial activity based on a tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for the inhibition of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a thiazole ring linked to a bromophenyl group and bearing a carboxylic acid function, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The thiazole ring is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The carboxylic acid group imparts acidic properties and potential for salt formation, influencing the compound's solubility and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of available experimental data and expert-driven insights. Understanding these properties is paramount for its effective utilization in drug design, formulation development, and as a chemical intermediate.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the limited published experimental data for this specific compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₆BrNO₂S | - |

| Molecular Weight | 284.13 g/mol | |

| CAS Number | 886366-94-5 | |

| Appearance | Solid | |

| Melting Point | 117–119 °C | Experimental |

| Boiling Point | Not available | Experimental data not found |

| pKa (acidic) | ~2.5 - 3.5 (Predicted) | Computational Prediction[1][2] |

| logP | ~3.0 - 3.5 (Predicted) | Computational Prediction[3] |

| Aqueous Solubility | Low (Predicted) | Based on logP and structure |

Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a carboxylic acid, a very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹.[4][5] The C=O stretching vibration of the carboxylic acid will likely appear as a strong band between 1680 and 1710 cm⁻¹, with the conjugation to the aromatic thiazole ring potentially lowering the frequency.[4] Other notable peaks would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching of the aromatic and thiazole rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration, which typically appears in the fingerprint region (below 800 cm⁻¹).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the bromophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a para-substituted benzene ring. A singlet for the proton on the thiazole ring (C5-H) is also expected in the aromatic region. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the exact position being dependent on the solvent and concentration.[6][7]

¹³C NMR: The carbon NMR spectrum would show signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 160-180 ppm). The aromatic and thiazole carbons would appear in the range of δ 110-150 ppm.[6]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (284.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.

X-ray Crystallography

Currently, a specific single-crystal X-ray structure of this compound is not publicly available. However, based on the crystal structures of similar substituted phenylthiazole derivatives, it is anticipated that the molecule will adopt a largely planar conformation to maximize π-system conjugation.[8][9][10][11] In the solid state, extensive intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules is expected, likely forming dimers or catemeric chains. These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, will be the primary forces governing the crystal packing.

Synthesis of this compound

The synthesis of 4-aryl-thiazole-2-carboxylic acids is commonly achieved through the Hantzsch thiazole synthesis.[12][13][14][15] A plausible synthetic route for this compound is outlined below.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one To a solution of 4-bromoacetophenone in a suitable solvent such as acetic acid or chloroform, an equimolar amount of bromine is added dropwise with stirring. The reaction is typically performed at room temperature or with gentle heating. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the α-bromo ketone.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate The 2-bromo-1-(4-bromophenyl)ethan-1-one is reacted with thiooxamide in a solvent like ethanol. The mixture is heated at reflux for several hours. The reaction involves the condensation of the α-bromo ketone with the thioamide to form the thiazole ring. After cooling, the product, ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, often precipitates and can be collected by filtration.

Step 3: Hydrolysis to this compound The synthesized ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of a compound is a critical indicator of its purity. Differential Scanning Calorimetry (DSC) is a highly accurate method for its determination.[16][17][18][19][20]

Caption: Workflow for melting point determination using DSC.

Protocol:

-

A small amount of the dried, powdered this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an ionizable compound like this compound, the pKa value is crucial for understanding its behavior in physiological environments. Potentiometric titration is a standard method for its determination.

Protocol:

-

A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

The solution is placed in a thermostated vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its experimental determination.

Caption: Workflow for logP determination using the shake-flask method.

Protocol:

-

n-Octanol and water are mutually saturated by shaking them together overnight and then allowing them to separate.

-

A known amount of this compound is dissolved in a known volume of either the pre-saturated n-octanol or water.

-

A known volume of the other pre-saturated phase is added.

-

The mixture is shaken vigorously for a sufficient time to allow for the partitioning equilibrium to be reached (typically several hours).

-

The mixture is then centrifuged to ensure complete phase separation.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Conclusion

This compound is a valuable building block in drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a detailed overview of its key properties, combining available experimental data with scientifically grounded predictions and established experimental protocols. While further experimental characterization is warranted to fill the existing data gaps, this comprehensive guide serves as a valuable resource for researchers and scientists working with this promising molecule.

References

-

Anonymous. (2023, May 8). Measuring the Melting Point. Westlab Canada. [Link]

-

Anonymous. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

Anonymous. IR: carboxylic acids. [Link]

-

Anonymous. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]

-

Ben-Ammar, H., Khemili, M., Bouacida, S., Villemin, D., Bar, N., & Choukchou-Braham, N. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 22(5), 757. [Link]

-

Anonymous. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

Ben-Ammar, H., Khemili, M., Bouacida, S., Villemin, D., Bar, N., & Choukchou-Braham, N. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

-

Khatun, N. (2025, October 20). Substituted Phenylthiazole Derivatives: Synthesis, Spectral and Biological Investigation. ResearchGate. [Link]

-

Anonymous. (2016, April 27). Differential scanning calorimetry. CureFFI.org. [Link]

-

Anonymous. Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]

-

Anonymous. Hantzsch thiazole synthesis. ResearchGate. [Link]

-

Anonymous. Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Anonymous. (2007, March 11). Study Finds ACD/Labs pKa Predictions to be Most Accurate. ACD/Labs. [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019, April 11). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

-

de Oliveira, R. C., & de Barros, D. M. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 46(3), 547-554. [Link]

-

Kolovanov, E., Proskura, A., & Winiwarter, S. Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. [Link]

-

Anonymous. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]

-

Anonymous. Improving pKa Prediction Accuracy for PROTACs. ACD/Labs. [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Journal of Cheminformatics, 11(1), 60. [Link]

-

Anonymous. Decades of Reliable pKa Predictions. ACD/Labs. [Link]

-

Wiglusz, M., Tomaszewski, R., & Wiglusz, K. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1551. [Link]

-

Anonymous. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

-

Al-Warhi, T. I., Al-Ghorbani, M., Al-Sharabi, R., Al-Akl, B. A., Al-Salahi, R., & Marzouk, M. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6202. [Link]

-

Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Barakat, A. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(15), 4487. [Link]

-

Wang, D., Liu, H., Li, Z., Wang, L., & Chen, W. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 16(12), 2333-2346. [Link]

-

Al-Warhi, T. I., Al-Ghorbani, M., Al-Sharabi, R., Al-Akl, B. A., Al-Salahi, R., & Marzouk, M. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 26(18), 5463. [Link]

-

Anonymous. 4-[(2z)-2-(4-bromophenyl)imino-4-oxo-thiazolidin-5-yl]butanoic acid. PubChemLite. [Link]

-

Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

-

Anonymous. 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid. Amerigo Scientific. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. PubChemLite - 4-[(2z)-2-(4-bromophenyl)imino-4-oxo-thiazolidin-5-yl]butanoic acid (C13H13BrN2O3S) [pubchemlite.lcsb.uni.lu]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. synarchive.com [synarchive.com]

- 16. westlab.com [westlab.com]

- 17. Differential scanning calorimetry [cureffi.org]

- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

Part 1: Core Molecular Architecture and Physicochemical Profile

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(4-Bromophenyl)thiazole-2-carboxylic Acid

This guide offers a comprehensive exploration of this compound, a heterocyclic building block of significant interest in contemporary drug discovery and materials science. We will dissect its molecular architecture, delve into rational synthetic strategies, outline robust analytical characterization methods, and survey its applications as a pivotal intermediate in the development of advanced bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

The utility of any synthetic building block begins with a fundamental understanding of its structure and inherent properties. This compound is a molecule designed for purpose, combining a biologically active thiazole core with functional groups amenable to diverse chemical transformations.

Chemical Identity

A precise identification is paramount for regulatory compliance, reproducibility, and sourcing. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 886366-94-5 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₂S | [1][2] |

| Molecular Weight | 284.13 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1 | [1] |

| InChI Key | JZGOVEPJNODGBT-UHFFFAOYSA-N | [1] |

Structural Analysis

The molecule's structure is a composite of three key functional domains:

-

The Thiazole Ring : A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] Its planarity and electron distribution are critical for molecular interactions with biological targets.

-

The C2-Carboxylic Acid : This functional group serves as a key synthetic handle. It can be converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR). Its acidic nature also influences the molecule's overall polarity and solubility.

-

The C4-(4-Bromophenyl) Group : This substituent provides steric bulk and, more importantly, a site for further chemical elaboration. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups to build molecular complexity.[2]

The juxtaposition of these groups creates a versatile platform for generating libraries of complex derivatives for screening and lead optimization.

Part 2: Rational Synthesis and Mechanistic Considerations

A reliable and scalable synthetic route is essential for the practical application of a chemical building block. The most robust and widely adopted method for constructing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis, first described in 1887.[6]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[4][7][8] The reaction proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.

The causality of this pathway is elegant: the highly electrophilic carbon of the α-halocarbonyl is attacked by the nucleophilic sulfur of the thioamide. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon, and a final dehydration step driven by the formation of the stable aromatic thiazole ring.[9]

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (α-Haloketone Intermediate)

-

Rationale : This step creates the essential α-haloketone electrophile required for the Hantzsch reaction. Acetic acid serves as a solvent and catalyst.

-

Procedure :

-

Dissolve 4-bromoacetophenone (1.0 eq) in glacial acetic acid.

-

To this solution, add bromine (1.05 eq) dropwise at room temperature with vigorous stirring.

-

Continue stirring for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture slowly into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product is often pure enough for the next step.

-

Step 2: Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

-

Rationale : This is the key ring-forming Hantzsch condensation. Ethanol is a common solvent, and the reaction is typically run at reflux to ensure sufficient energy for cyclization and dehydration.

-

Procedure :

-

Suspend 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and ethyl 2-thiooxamate (1.1 eq) in absolute ethanol.

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the ethyl ester.

-

Step 3: Saponification to this compound

-

Rationale : The final step is a standard ester hydrolysis (saponification) using a strong base to yield the desired carboxylic acid.

-

Procedure :

-

Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-70 °C for 2-4 hours.

-

After cooling, acidify the reaction mixture to pH 2-3 with cold, dilute hydrochloric acid.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the final product.

-

Part 3: Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of spectroscopic methods is required to validate the identity and purity of this compound. The data presented here are predicted values based on the analysis of structurally similar compounds. [10]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Carboxylic Acid (COOH): Broad singlet, ~13.0-14.0 ppm.- Thiazole C5-H: Singlet, ~8.0-8.5 ppm.- Bromophenyl Protons: Two doublets (AA'BB' system), ~7.6-8.0 ppm. |

| ¹³C NMR | - Carboxyl Carbon (C=O): ~160-165 ppm.- Thiazole C2, C4, C5: ~165-170 ppm (C2), ~145-150 ppm (C4), ~115-120 ppm (C5).- Bromophenyl Carbons: ~120-135 ppm, with the C-Br carbon appearing around ~125 ppm. |

| IR Spectroscopy | - O-H stretch (acid): Very broad band, 2500-3300 cm⁻¹.- C=O stretch (acid): Strong, sharp band, ~1700-1730 cm⁻¹.- C=N / C=C stretches: 1500-1600 cm⁻¹.- C-Br stretch: 500-650 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 283 and 285, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Part 4: Applications in Medicinal Chemistry and Beyond

This compound is not an end-product but a versatile starting point for creating more complex molecules with therapeutic potential. [2]The thiazole core is associated with a vast array of biological activities. [11][12] Key Application Areas:

-

Anticancer Agents : Many thiazole-containing compounds exhibit potent antiproliferative activity. [10][11]This scaffold can be elaborated to target specific kinases or other proteins implicated in cancer progression.

-

Antimicrobial Agents : The thiazole ring is a component of several antibiotics and can be functionalized to develop new agents to combat drug-resistant bacteria and fungi. [10][13]* Anti-inflammatory Drugs : Thiazole derivatives have been investigated as inhibitors of inflammatory pathways. [5]* Structure-Activity Relationship (SAR) Studies : This molecule is an ideal platform for SAR exploration. The carboxylic acid and the bromo-phenyl group can be independently modified to probe the chemical space around the thiazole core, leading to the optimization of potency and selectivity. [2]

Caption: Derivatization pathways for drug discovery.

Conclusion

This compound is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its robust synthesis via the Hantzsch reaction, combined with its orthogonal functional handles—the carboxylic acid and the aryl bromide—provides chemists with a powerful tool for the rapid generation of molecular diversity. A thorough understanding of its structure, synthesis, and analytical profile, as detailed in this guide, is the first step toward unlocking its full potential in the pursuit of novel therapeutics and advanced materials.

References

- Al-Ostoot, F.H., Al-Ghamdi, M.A., Al-Otaibi, A.M., Al-Zahrani, A.A., Al-Zahrani, N.A., & Al-Ghamdi, S.A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Source not further specified]

-

Gomha, S.M., & Abdel-aziz, H.M. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5513. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 164-173. [Link]

-

Al-Ghorbani, M., Chetan, C.N., Kumar, K.S.S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]

-

The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. [Link]

-

Shukla, A.P., & Verma, V. (2022). A Review on Thiazole Scaffolds and its Biological Activity. International Journal of Research and Publication and Reviews, 3(6), 1339-1349. [Link]

-

CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

Sources

- 1. This compound 886366-94-5 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. m.youtube.com [m.youtube.com]

- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijrpr.com [ijrpr.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility of 4-(4-Bromophenyl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical underpinnings, experimental methodologies for determination, and practical implications for researchers.

Introduction: The Significance of this compound and Its Solubility

This compound belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in many marketed drugs.[1][2] Its structure, featuring a bromophenyl substituent, makes it a valuable intermediate for synthesizing a diverse range of potentially bioactive molecules through cross-coupling reactions.[3] Derivatives of the 4-(4-bromophenyl)thiazole core have been investigated for their potential as antimicrobial and anticancer agents.[1][2]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for its successful application in drug discovery and development, guiding formulation strategies and ensuring reliable in vitro assay results.[4]

Physicochemical Properties of this compound

A foundational understanding of the compound's basic physicochemical properties is essential before embarking on solubility studies. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886366-94-5 | [5] |

| Molecular Formula | C₁₀H₆BrNO₂S | [5] |

| Molecular Weight | 284.13 g/mol | [5] |

| Appearance | Solid | [5] |

| SMILES String | O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1 | [5] |

| InChI Key | JZGOVEPJNODGBT-UHFFFAOYSA-N | [5] |

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces between the solute and the solvent. For this compound, the presence of the carboxylic acid group suggests the potential for hydrogen bonding with protic solvents, while the bromophenyl and thiazole rings contribute to its lipophilicity.

While experimental determination remains the gold standard, computational models can offer valuable predictive insights into a compound's solubility.[6][7][8] These models, often employing machine learning algorithms, utilize molecular descriptors to estimate solubility in various solvents.[6][8][9][10] Such predictive tools can aid in the early stages of drug discovery by prioritizing compounds with more favorable solubility profiles for synthesis and experimental testing.

Experimental Determination of Solubility

The two primary types of solubility measured in drug discovery are kinetic and thermodynamic solubility.[4][11][12]

-

Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (often in DMSO). It is a high-throughput screening method used in the early stages of discovery.[11][13]

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound. It represents the true solubility and is crucial for later-stage development and formulation.[4][12][14]

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[15][16]

Detailed Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a given buffer or solvent system.

Materials:

-

This compound (solid)

-

Selected solvent system (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable organic solvent (e.g., DMSO, methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the chosen analytical mobile phase to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent system. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Prepare samples in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the analytical mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

-

Quantification and Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the solubility of the compound in the original solvent system by accounting for the dilution factor.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key stages of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Conceptual Distinction: Kinetic vs. Thermodynamic Solubility

The choice between measuring kinetic or thermodynamic solubility depends on the stage of drug discovery. The following diagram highlights the conceptual differences in their experimental setup.

Caption: Kinetic vs. Thermodynamic solubility pathways.

Applications and Implications for Drug Development

A comprehensive solubility profile for this compound is indispensable for:

-

Lead Optimization: Guiding medicinal chemistry efforts to design analogs with improved solubility and pharmacokinetic properties.

-

In Vitro Assays: Ensuring that the compound remains in solution at the tested concentrations to avoid false-negative results.

-

Formulation Development: Providing the foundational data needed to develop suitable oral or parenteral dosage forms.

-

Biopharmaceutical Classification System (BCS): Classifying the compound based on its solubility and permeability, which informs regulatory pathways.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary framework for its determination. By employing standardized methodologies like the shake-flask protocol, researchers can generate reliable and reproducible solubility data. This information is a cornerstone for advancing the development of new chemical entities derived from this valuable thiazole scaffold, ultimately enabling the translation of promising compounds from the laboratory to clinical applications.

References

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Shen, T., & Palmer, D. S. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7674-7711. [Link]

-

Al-Barakati, A., & Al-Ghamdi, A. A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743. [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

International Journal of Pharmaceutical and Clinical Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

SlideShare. (2022). solubility experimental methods.pptx. [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. This compound 886366-94-5 [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. enamine.net [enamine.net]

- 14. ovid.com [ovid.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pharmatutor.org [pharmatutor.org]

A Technical Guide to the Spectral Characteristics of 4-(4-Bromophenyl)thiazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Editor's Note: Direct experimental spectral data for 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS 886366-94-5) is not extensively available in public scientific literature or spectral databases. This guide has been developed by synthesizing data from structurally analogous compounds and applying fundamental principles of spectroscopic analysis. The presented data serves as an expert-predicted reference for researchers, scientists, and drug development professionals working with this molecule or similar chemical scaffolds. All predictions are grounded in authoritative spectroscopic data for thiazoles, brominated aromatics, and carboxylic acids.

Introduction: The Scientific Context

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiazole core linked to a bromophenyl group and a carboxylic acid moiety, makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic activities.[1][2] The precise characterization of this compound is paramount for ensuring the purity, identity, and structural integrity of downstream products.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features is explained to provide a deeper understanding of the molecule's structure-property relationships.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 886366-94-5 | [3] |

| Molecular Formula | C₁₀H₆BrNO₂S | [3] |

| Molecular Weight | 284.13 g/mol | [3] |

| Structure |  | - |

| - |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on a standard analysis in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for carboxylic acids.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to be clean, showing distinct signals for each type of proton in the molecule. The key diagnostic signal is the carboxylic acid proton, which appears as a broad singlet at a very high chemical shift due to strong deshielding and hydrogen bonding.[4] The aromatic region will be defined by the signals from the 4-bromophenyl group, which typically presents as a symmetric AA'BB' system, and the lone proton on the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~13.5 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and its signal is often broadened by chemical exchange. Carboxylic acid protons typically resonate above 12 δ.[4] |

| ~8.25 | Singlet | 1H | H-5 (Thiazole) | The proton at position 5 of the thiazole ring is in an electron-deficient environment. In the analogous 4-(4-bromophenyl)thiazol-2-amine, this proton appears at 6.90 ppm; the electron-withdrawing carboxylic acid group at C-2 will shift this signal significantly downfield.[5] |

| ~7.95 | Doublet | 2H | H-2', H-6' | These protons are ortho to the thiazole substituent on the phenyl ring. They form a classic AA'BB' pattern with the H-3'/H-5' protons. Data for the 2-amine analogue shows these signals around 7.19-7.56 ppm.[5] |

| ~7.70 | Doublet | 2H | H-3', H-5' | These protons are ortho to the bromine atom. Their chemical shift is influenced by the electron-donating and anisotropic effects of the halogen. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a map of the carbon skeleton. We predict a total of 8 distinct signals, as two pairs of carbons in the symmetric 4-bromophenyl ring are chemically equivalent. The carbonyl carbon of the carboxylic acid is expected at the far downfield end of the spectrum.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Predicted Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

|---|---|---|

| ~162.0 | C-2 (-COOH) | Carboxyl carbons in conjugated systems typically appear in the 160-170 ppm range.[4][6] |

| ~155.0 | C-4 (Thiazole) | This carbon is attached to the bulky bromophenyl group and is part of the heterocyclic aromatic system. |

| ~148.0 | C-2 (Thiazole) | This carbon, directly attached to the carboxylic acid, is significantly deshielded. In the 2-amine analogue, this carbon appears near 167.7 ppm, but the carboxylic acid group has a different electronic effect.[5] |

| ~132.5 | C-3', C-5' | These carbons are ortho to the bromine atom and show a characteristic shift around 132 ppm in brominated benzenes. |

| ~131.0 | C-1' | The ipso-carbon attached to the thiazole ring. |

| ~129.0 | C-2', C-6' | These carbons are ortho to the thiazole substituent. |

| ~123.0 | C-4' | The ipso-carbon attached to the bromine atom. Its signal is often of lower intensity. Data for 4-bromobenzoic acid shows this carbon at ~128 ppm.[7] |

| ~120.0 | C-5 (Thiazole) | This carbon is attached to the only proton on the thiazole ring. In the 2-amine analogue, the corresponding carbon (C-5) is at 100.4 ppm; the deshielding effect of the COOH group increases the shift.[5] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for identifying key functional groups. The spectrum of this compound is expected to be dominated by the incredibly broad O-H stretch and the sharp, strong C=O stretch of the carboxylic acid dimer.[4]

Table 3: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |

|---|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer) |

| ~1715 | Sharp, Strong | C=O Stretch | Conjugated Carboxylic Acid |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Rings (Phenyl and Thiazole) |

| ~1400 | Medium | C-O-H Bend | Carboxylic Acid |

| ~1250 | Medium | C-O Stretch | Carboxylic Acid |

| ~1070 | Medium | C-N Stretch | Thiazole Ring |

| ~830 | Strong | C-H Bend | 1,4-disubstituted (para) Phenyl Ring |

| ~670 | Medium | C-S Stretch | Thiazole Ring |

| ~550 | Medium | C-Br Stretch | Bromo-Aromatic |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the most telling feature will be the isotopic signature of the bromine atom.

Predicted Fragmentation Profile (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity at m/z 283 and m/z 285 .

-

Key Fragments:

-

[M - COOH]⁺ (m/z 238/240): Loss of the carboxylic acid group (45 Da) is a highly probable fragmentation pathway, resulting in a 4-(4-bromophenyl)thiazole cation. This fragment will also exhibit the 1:1 bromine isotopic pattern.

-

[M - Br]⁺ (m/z 204): Loss of the bromine radical (79/81 Da) would yield a fragment at m/z 204.

-

[C₇H₄Br]⁺ (m/z 155/157): Cleavage of the bond between the phenyl and thiazole rings could produce a bromophenyl cation.

-

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Acquire data for 16-32 scans with a relaxation delay of 2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire data for 1024-4096 scans with a relaxation delay of 2-5 seconds.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Referencing: Reference spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform an automatic baseline correction and ATR correction.

Mass Spectrometry Protocol

-

Technique: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule. Analysis can be run in both positive and negative ion modes.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Acquisition Parameters (Negative Ion Mode):

-

The [M-H]⁻ ion at m/z 282/284 should be prominent.

-

Capillary Voltage: 2.5-3.5 kV.

-

Source Temperature: 120-150 °C.

-

Collision energy for MS/MS fragmentation can be ramped from 10-40 eV to observe fragmentation patterns.

-

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of this compound. By leveraging established spectroscopic principles and data from closely related analogues, researchers can confidently verify the identity and purity of this important chemical intermediate. The detailed protocols outlined herein provide a self-validating system for generating high-quality analytical data essential for advancing research and development objectives.

References

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 886366-94-5 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 4-Bromobenzoic acid(586-76-5) 13C NMR [m.chemicalbook.com]

The Multifaceted Biological Activities of 4-(4-Bromophenyl)thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4][5] Its unique physicochemical properties allow for diverse biological interactions, making it a privileged scaffold in the design of novel drugs.[5] When substituted with a 4-bromophenyl group at the 4-position, this core structure gives rise to a class of compounds with a remarkable spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[2][6][7] The presence of the bromine atom, an electron-withdrawing group, at the para-position of the phenyl ring often enhances the biological efficacy of these derivatives.[2][8]

This technical guide provides an in-depth exploration of the biological activities of 4-(4-bromophenyl)thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into their synthesis, mechanisms of action, and key structure-activity relationships, supported by experimental data and protocols.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] 4-(4-bromophenyl)thiazole derivatives have emerged as a promising class of compounds in this arena, exhibiting significant activity against a broad spectrum of bacteria and fungi.[2][9][10]

A notable series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated potent antimicrobial effects comparable to standard drugs like norfloxacin and fluconazole.[2][9][10] For instance, specific derivatives have shown promising in vitro antibacterial activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), with Minimum Inhibitory Concentration (MIC) values as low as 16.1 µM.[2][9]

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of these derivatives is intricately linked to their structural features. The presence of the 4-bromophenyl moiety is a key contributor to their activity.[8][11] Further modifications at the 2-amino group of the thiazole ring have yielded compounds with enhanced and selective antimicrobial profiles. For example, the introduction of Schiff base linkages with various aromatic aldehydes has been a successful strategy to modulate their biological activity.[2][12]

Quantitative Antimicrobial Data

| Compound ID | Test Organism | MIC (µM) | Reference |

| p2 | S. aureus | 16.1 | [2] |

| p2 | E. coli | 16.1 | [2] |

| p4 | B. subtilis | 28.8 | [2] |

| p6 | C. albicans | 15.3 | [2] |

| p3 | A. niger | 16.2 | [2] |

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives

A common synthetic route to these compounds involves the Hantzsch thiazole synthesis.[13]

-

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate).

-

React p-bromoacetophenone with thiourea in the presence of a catalyst, such as iodine.

-

Heat the mixture, then cool and extract the product.

-

-

Step 2: Synthesis of Schiff Base Derivatives (Target Compounds).

-

React the intermediate 4-(4-bromophenyl)thiazol-2-amine with various substituted aromatic aldehydes.

-

The reaction is typically carried out under reflux in a suitable solvent like ethanol with a catalytic amount of glacial acetic acid.[1]

-

The resulting Schiff bases are then purified.

-

General synthesis workflow for 4-(4-bromophenyl)thiazole derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Cancer remains a leading cause of mortality worldwide, and the quest for more effective and selective chemotherapeutic agents is ongoing.[1][2][4][5] Thiazole derivatives have demonstrated significant potential as anticancer agents, with some, like the FDA-approved drug Dasatinib, already in clinical use.[5][14] 4-(4-bromophenyl)thiazole derivatives have been a particular focus of research, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines.[2][4][15][16]

One study highlighted a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, with one compound in particular (p2) showing an IC50 value of 10.5 µM against the MCF-7 human breast adenocarcinoma cell line, comparable to the standard drug 5-fluorouracil (IC50 = 5.2 µM).[2][8]

Mechanism of Action in Cancer

The anticancer activity of these derivatives is often attributed to their ability to interact with key biological targets involved in cancer cell proliferation, survival, and metastasis.[5] Molecular docking studies have suggested that these compounds can bind to the active sites of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2][13]

Inhibition of protein kinases as a potential anticancer mechanism.

Quantitative Anticancer Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| p2 | MCF-7 (Breast) | 10.5 | [2] |

| 5-fluorouracil (Standard) | MCF-7 (Breast) | 5.2 | [2] |

| 4b | MCF-7 (Breast) | 31.5 | [4] |

| 4b | HepG2 (Liver) | 51.7 | [4] |

| 5 | MCF-7 (Breast) | 28.0 | [4] |

| 5 | HepG2 (Liver) | 26.8 | [4] |

Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][8]

-

Cell Plating: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 4-(4-bromophenyl)thiazole derivatives for a specified period (e.g., 48 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash away the unbound dye.

-

Solubilization and Absorbance Reading: Solubilize the protein-bound dye with a Tris base solution and measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.[7] Some thiazole derivatives have demonstrated anti-inflammatory properties.[3][17][6][7] While the research on the anti-inflammatory effects of 4-(4-bromophenyl)thiazole derivatives is less extensive compared to their antimicrobial and anticancer activities, preliminary studies suggest their potential in this area.[7]

The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model.[7] The mechanism is thought to involve the inhibition of pro-inflammatory mediators.[7]

Conclusion and Future Directions

4-(4-bromophenyl)thiazole derivatives represent a versatile and promising scaffold in drug discovery. Their significant antimicrobial and anticancer activities, coupled with potential anti-inflammatory effects, make them attractive candidates for further development. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing toxicity.

Future research should focus on elucidating the precise molecular mechanisms underlying their biological activities. In-depth studies on their interactions with specific cellular targets, combined with comprehensive in vivo efficacy and safety evaluations, will be crucial for translating these promising laboratory findings into clinically effective therapeutics. The continued exploration of the structure-activity relationships will undoubtedly pave the way for the rational design of next-generation 4-(4-bromophenyl)thiazole-based drugs.

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. (2023, April 7). Journal of Chemical Reviews.

- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.).

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

(PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 11). ResearchGate. [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. [Link]

-